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Identifying and removing metallic impurities from commercial grade nitric acid

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Compound of Interest		
Compound Name:	Nitric Acid	
Cat. No.:	B8270140	Get Quote

Technical Support Center: Nitric Acid Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying and removing metallic impurities from commercial-grade **nitric acid**.

Frequently Asked Questions (FAQs)

Q1: What are the most common metallic impurities found in commercial-grade nitric acid?

A1: Commercial-grade **nitric acid** can contain various metallic impurities depending on the manufacturing process and handling. Common contaminants include iron (Fe), copper (Cu), lead (Pb), zinc (Zn), nickel (Ni), chromium (Cr), aluminum (Al), and calcium (Ca).[1] For high-purity applications, such as in the semiconductor industry, even trace amounts of these metals can be detrimental.[2]

Q2: Why is it crucial to remove metallic impurities from nitric acid for my research?

A2: Metallic impurities in **nitric acid** can interfere with experimental results in several ways. In trace metal analysis, they contribute to high background signals and reagent blanks, reducing the accuracy of measurements.[3] In pharmaceutical and drug development, metallic contaminants can affect the stability and efficacy of active pharmaceutical ingredients (APIs) or







act as catalysts for unwanted side reactions. For applications in electronics and semiconductor manufacturing, such impurities can lead to device failure.[2]

Q3: What are the primary methods for purifying commercial-grade **nitric acid** in a laboratory setting?

A3: The most common and effective method for removing non-volatile metallic impurities is sub-boiling distillation.[3][4] This process involves gently heating the acid below its boiling point, allowing the high-purity **nitric acid** vapor to distill, leaving the less volatile metallic contaminants behind. Other methods include single-stage distillation and, for specific metals, selective precipitation.[5][6][7]

Q4: How can I identify the specific metallic impurities in my **nitric acid**?

A4: Highly sensitive analytical techniques are required to identify and quantify trace metallic impurities. The preferred method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or its more advanced version, Triple Quadrupole ICP-MS (ICP-QQQ), which can directly analyze the acid with minimal sample preparation.[1][2][8]

Q5: My **nitric acid** has a yellow or reddish-brown color. What causes this, and how can I fix it?

A5: The yellow or reddish-brown color is typically due to the presence of dissolved nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄).[9] This can result from the decomposition of **nitric acid** upon exposure to heat or light.[10] You can remove these dissolved gases by bubbling clean, dry air or an inert gas like nitrogen through the acid in a process often referred to as "bleaching" or "sparging".[4][5][11]

Troubleshooting Guides Issue 1: High Background Signal in Trace Metal Analysis



Possible Cause	Troubleshooting Step
Contaminated nitric acid used for sample digestion or as a blank.	1. Verify Acid Purity: Analyze the nitric acid using ICP-MS to confirm the presence and concentration of metallic impurities. 2. Purify the Acid: If contaminated, purify the nitric acid using sub-boiling distillation (see Experimental Protocol 1). 3. Use High-Purity Grade: For ultratrace analysis, consider purchasing certified high-purity or electronic-grade nitric acid.[2]
Contamination from labware or the environment.	1. Clean Labware: Thoroughly clean all labware with high-purity acid and rinse with ultrapure water. 2. Work in a Clean Environment: Perform sample preparation in a clean room or a laminar flow hood to minimize environmental contamination.[2]

Issue 2: Poor Yield or Side Reactions in Organic Synthesis

Possible Cause **Troubleshooting Step** 1. Identify Potential Catalysts: Review the literature for your specific reaction to identify which metals could be acting as catalysts. 2. Catalytic activity of metallic impurities in the Analyze and Purify Acid: Use ICP-MS to check nitric acid. for the presence of these metals in your nitric acid and purify via sub-boiling distillation if necessary. 1. Remove Dissolved NOx: If the acid is colored, bubble dry air or nitrogen through it to remove Unwanted oxidation or side reactions. dissolved nitrogen oxides, which can be reactive.[5]

Quantitative Data on Purification



The following table summarizes the reduction of metallic impurities in commercial-grade **nitric acid** after purification by distillation, as reported in the literature.

Metal	Concentration in Reagent Grade (ppb)	Concentration after Distillation (ppb)
Zinc (Zn)	18.0	0.8
Cadmium (Cd)	0.9	0.1
Chromium (Cr)	3.2	0.3
Lead (Pb)	2.5	0.2
Data adapted from a study by Maas and Dressing (1982).[3]		

Experimental Protocols

Protocol 1: Sub-Boiling Distillation of Nitric Acid

This protocol describes a method for purifying commercial-grade **nitric acid** to remove non-volatile metallic impurities.

Materials:

- Commercial-grade **nitric acid** (68-70%)
- Sub-boiling distillation apparatus (preferably made of quartz or high-purity borosilicate glass)
- Heating mantle or infrared lamp
- High-purity collection bottle (e.g., PFA or Teflon)
- · Clean room or laminar flow hood

Procedure:

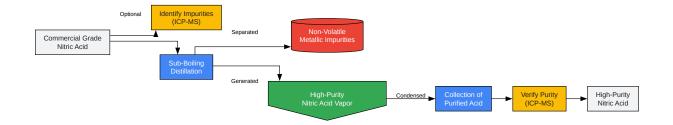
 Apparatus Cleaning: Thoroughly clean the distillation apparatus by soaking it in concentrated nitric acid, followed by rinsing with ultrapure water. A final cleaning can be done by running



the apparatus continuously for several days with **nitric acid** until the distillate reaches a constant low level of impurities.[3]

- Assembly: Assemble the sub-boiling still inside a clean room or a fume hood to prevent environmental contamination.
- Filling: Carefully fill the distillation reservoir with commercial-grade **nitric acid**. Do not overfill.
- Distillation: Gently heat the surface of the **nitric acid** using a heating mantle or an infrared lamp. The surface should be heated to a temperature just below the boiling point. This allows for quiet evaporation without vigorous boiling, which can carry over aerosolized impurities.
- Condensation and Collection: The high-purity nitric acid vapor will condense on a cooled surface and be collected in a high-purity bottle.
- Rate of Distillation: A slower distillation rate generally produces acid of higher purity. A typical rate might be around 500 mL per day.[3]
- Storage: Store the purified **nitric acid** in a tightly sealed, pre-cleaned high-purity container (e.g., PFA or Teflon) to prevent re-contamination.

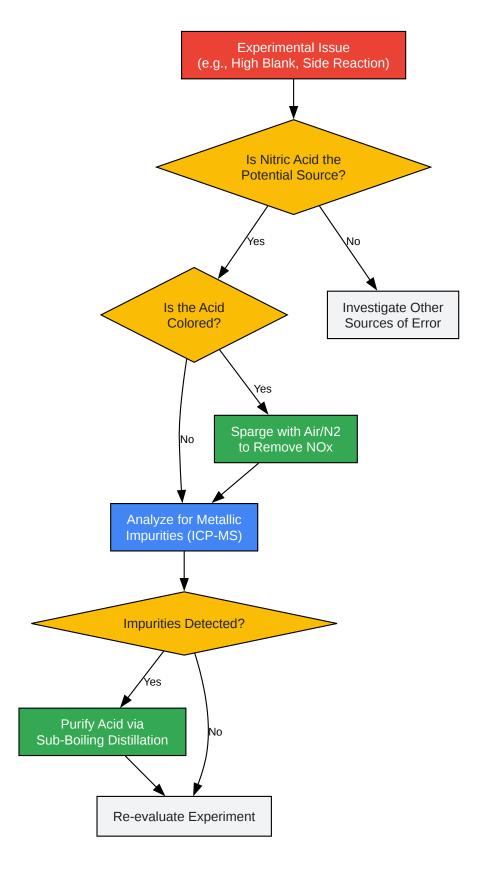
Visualizations



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Caption: Workflow for Nitric Acid Purification.



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Caption: Troubleshooting Logic for Nitric Acid Issues.

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